

An In-depth Technical Guide to Bromodimethylsulfonium Bromide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromodimethylsulfonium Bromide*

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Abstract

Bromodimethylsulfonium bromide (BDMS), a versatile and highly reactive reagent, has carved a significant niche in modern organic synthesis since its discovery. This technical guide provides a comprehensive overview of its historical development, detailed experimental protocols for its synthesis, and an in-depth exploration of its applications, particularly in the conversion of alcohols to alkyl bromides and the regioselective bromination of aromatic compounds. Quantitative data on its properties and reaction yields are systematically presented, and key reaction pathways and experimental workflows are visualized to offer a clear and thorough understanding of this important synthetic tool.

Introduction: Discovery and Historical Context

Bromodimethylsulfonium bromide, also known as dimethylbromosulfonium bromide, was first reported by the German chemist Hans Meerwein in 1965.^[1] Its discovery emerged from fundamental studies on the reactions of dimethyl sulfide with halogens. Initially, the product of the reaction between dimethyl sulfide and molecular bromine was observed to be dependent on the reaction conditions, existing as a charge-transfer complex at room temperature and an ionic species, $\text{Me}_2\text{S}^+\text{Br}^-$, when prepared at 30°C.

The true synthetic potential of BDMS was unlocked in the following decades. Furukawa and colleagues first demonstrated its utility in converting alcohols to the corresponding alkyl bromides with high yields and stereochemical inversion, establishing it as a valuable reagent for nucleophilic substitution reactions.[2][3] Subsequently, the work of Olah and others expanded its applications to the regioselective para-halogenation of activated arenes, showcasing its utility as a bulky and selective brominating agent.[2] These seminal contributions laid the foundation for the widespread adoption of BDMS in organic synthesis.

Physicochemical Properties

Bromodimethylsulfonium bromide is a light orange solid that is relatively easy to handle compared to molecular bromine.[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂ H ₆ Br ₂ S	[4][5]
Molecular Weight	221.94 g/mol	[4][5]
Appearance	Light orange solid	[1]
Melting Point	91-95 °C	[4]
Assay	95%	[4]
Functional Group	Thioether	[4]
Storage Temperature	-20°C	[4]

Experimental Protocols

Synthesis of Bromodimethylsulfonium Bromide

There are two primary methods for the preparation of **Bromodimethylsulfonium bromide**: from dimethyl sulfide and molecular bromine, and in situ from dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr).

Method A: From Dimethyl Sulfide and Molecular Bromine

This is the classical method for preparing solid BDMS.

- Procedure: A solution of molecular bromine in a suitable solvent (e.g., carbon tetrachloride) is added dropwise to a stirred solution of dimethyl sulfide in the same solvent at a low temperature (typically 0-5 °C). The reaction is exothermic and care should be taken to control the temperature. The resulting orange precipitate is then filtered, washed with a cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield **Bromodimethylsulfonium bromide**.

Method B: In Situ Generation from Dimethyl Sulfoxide and Hydrobromic Acid

For many applications, BDMS can be conveniently generated in situ, avoiding the need to isolate the solid reagent.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Procedure: To a solution of the substrate in dimethyl sulfoxide, aqueous hydrobromic acid (typically 48%) is added.[\[6\]](#)[\[8\]](#) The reaction mixture is then stirred at the desired temperature to allow for the formation of BDMS and subsequent reaction with the substrate. The molar ratio of HBr to DMSO can be adjusted to optimize the reaction conditions.[\[6\]](#)

General Procedure for the Conversion of Alcohols to Alkyl Bromides

This protocol is based on the work of Furukawa and colleagues.[\[3\]](#)

- Procedure: To a solution of the alcohol in a dry, inert solvent such as dichloromethane or acetonitrile, one equivalent of **Bromodimethylsulfonium bromide** is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center. The workup typically involves washing the reaction mixture with water to remove dimethyl sulfoxide and any remaining salts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to afford the alkyl bromide.

General Procedure for the Regioselective Bromination of Activated Arenes

This protocol is based on the work of Olah and others.^[2]

- Procedure: To a solution of the activated arene (e.g., phenol, anisole) in a suitable solvent like dichloromethane, one equivalent of **Bromodimethylsulfonium bromide** is added at room temperature. The reaction is typically rapid. The high para-selectivity is attributed to the bulky nature of the brominating agent.^[2] Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by extraction, drying, and purification of the product.

Applications in Organic Synthesis

Conversion of Alcohols to Alkyl Bromides

BDMS is a highly effective reagent for the conversion of primary, secondary, benzylic, and allylic alcohols to their corresponding bromides. The reaction generally proceeds in high yields.

^[2]^[3]

Substrate (Alcohol)	Product (Alkyl Bromide)	Yield (%)	Reference
1-Dodecanol	1-Bromododecane	85	N/A
2-Ethoxyethanol	2-Bromoethoxyethane	98 (NMR)	N/A
Benzyl alcohol	Benzyl bromide	92	N/A
(R)-2-Octanol	(S)-2-Bromooctane	High (inversion)	N/A

Regioselective Bromination of Aromatic Compounds

BDMS is a valuable reagent for the selective bromination of electron-rich aromatic compounds, affording predominantly the para-substituted product.^[2]

Substrate	Product	Yield (%)	Reference
Phenol	4-Bromophenol	High	[2]
Anisole	4-Bromoanisole	97	[8]
Diphenyl ether	4-Bromodiphenyl ether	High	[2]
N-Alkylanilines	para-Bromo-N-alkylanilines	High	[2]
Anthracene	9,10-Dibromoanthracene	96	[9]

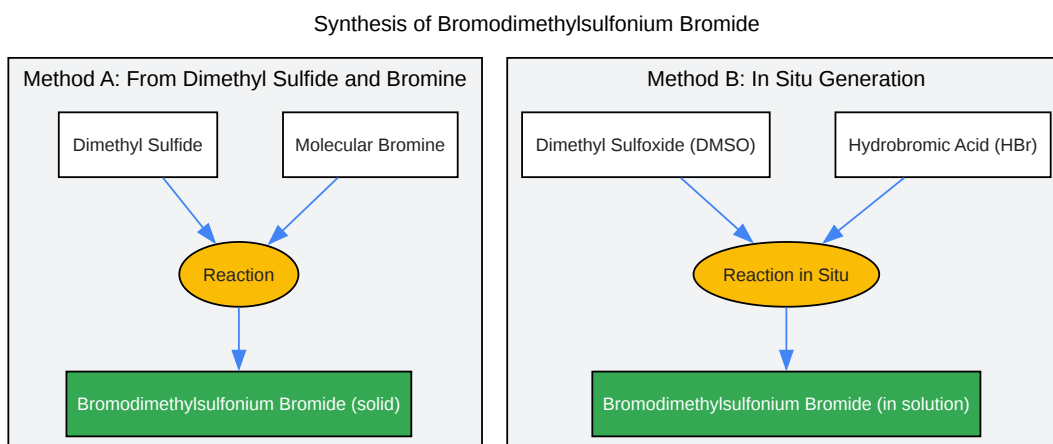
Spectroscopic Data

While detailed spectra are not widely published, some sources indicate the following spectroscopic characteristics for **Bromodimethylsulfonium bromide**.

- ^1H NMR: A single peak corresponding to the six equivalent protons of the two methyl groups.
- ^{13}C NMR: A single peak for the two equivalent methyl carbons.

Visualizations

Synthesis of Bromodimethylsulfonium Bromide

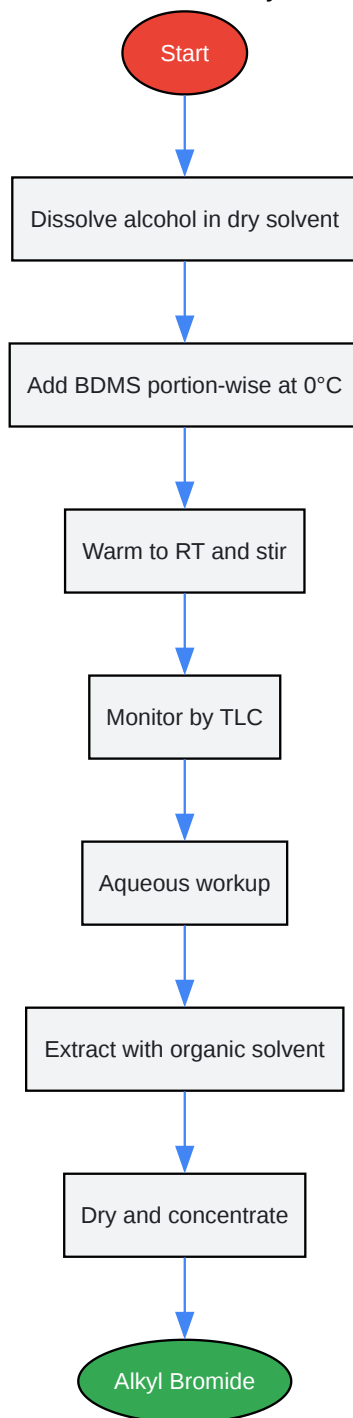


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Caption: Two primary synthetic routes to **Bromodimethylsulfonium Bromide**.

Experimental Workflow for Alcohol to Alkyl Bromide Conversion

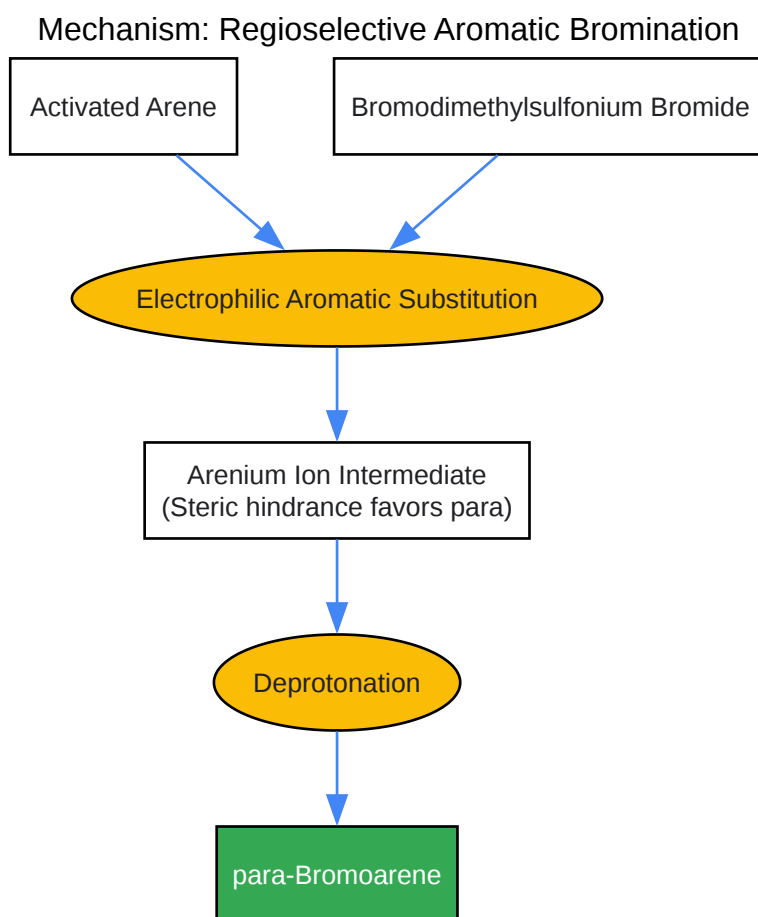
Workflow: Alcohol to Alkyl Bromide



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Caption: Step-by-step workflow for the synthesis of alkyl bromides from alcohols using BDMS.

Signaling Pathway for Regioselective Aromatic Bromination



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Caption: Proposed mechanism for the para-selective bromination of activated arenes with BDMS.

Conclusion

Bromodimethylsulfonium bromide has proven to be an indispensable reagent in the arsenal of synthetic organic chemists. Its ease of preparation, handling, and high reactivity, coupled with its selectivity in key transformations, make it a superior alternative to elemental bromine in

many instances. The applications detailed in this guide, from the conversion of alcohols to the specific bromination of aromatic systems, highlight its versatility. Further research into the catalytic applications of BDMS and its use in the synthesis of complex molecules is anticipated to continue expanding its role in modern organic chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bromodimethylsulfonium Bromide: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339109#discovery-and-historical-development-of-bromodimethylsulfonium-bromide]

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